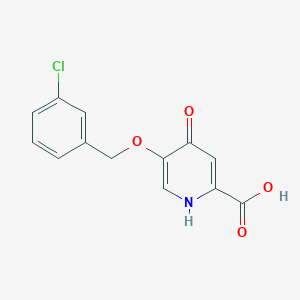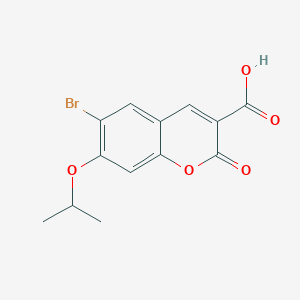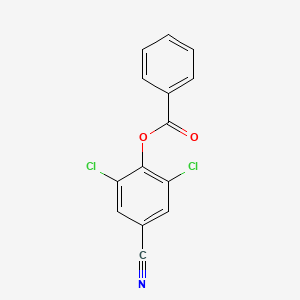
2,6-Dichloro-4-cyanophenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-cyanophenyl benzoate is an organic compound with the molecular formula C14H7Cl2NO2. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a cyano group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-cyanophenyl benzoate typically involves the reaction of 2,6-dichlorobenzonitrile with benzoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature conditions are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-cyanophenyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted phenyl benzoates.
Reduction: Formation of 2,6-dichloro-4-aminophenyl benzoate.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2,6-Dichloro-4-cyanophenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-cyanophenyl benzoate involves its interaction with specific molecular targets. The cyano group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzonitrile: Similar structure but lacks the benzoate ester group.
4-Cyanophenyl benzoate: Similar structure but lacks the chlorine atoms.
2,6-Dichlorobenzoic acid: Similar structure but lacks the cyano group.
Uniqueness
The presence of both chlorine atoms and a cyano group makes it a versatile compound in synthetic chemistry and research .
Properties
Molecular Formula |
C14H7Cl2NO2 |
|---|---|
Molecular Weight |
292.1 g/mol |
IUPAC Name |
(2,6-dichloro-4-cyanophenyl) benzoate |
InChI |
InChI=1S/C14H7Cl2NO2/c15-11-6-9(8-17)7-12(16)13(11)19-14(18)10-4-2-1-3-5-10/h1-7H |
InChI Key |
KJQDULQOOOOADH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


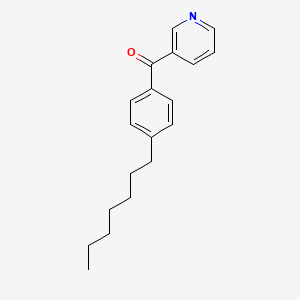
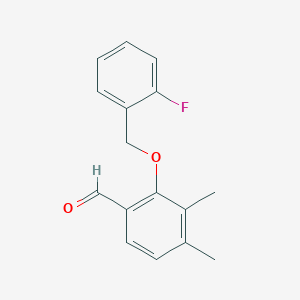
![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13003607.png)
![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13003622.png)
![N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)
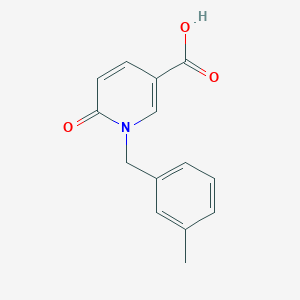
![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
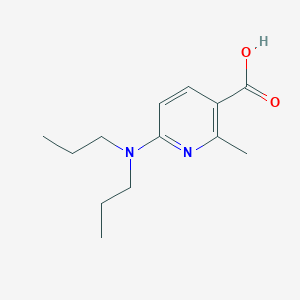
![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)
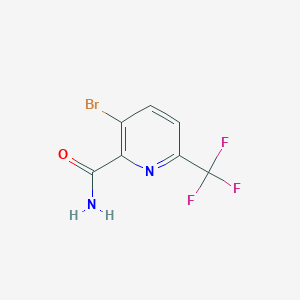
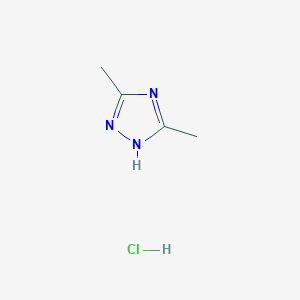
![Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate](/img/structure/B13003687.png)
